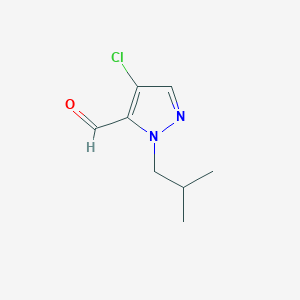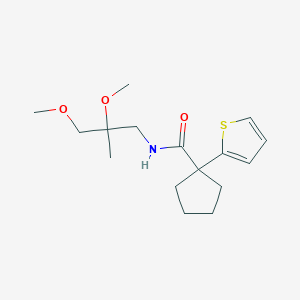
5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one involves the reaction of 5-ethyl-6-methyl-2-thiouracil with 3-fluorobenzyl bromide in the presence of a base to form 5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one.
Starting Materials
5-ethyl-6-methyl-2-thiouracil, 3-fluorobenzyl bromide, Base (e.g. potassium carbonate)
Reaction
To a solution of 5-ethyl-6-methyl-2-thiouracil in a suitable solvent (e.g. DMF), add a base (e.g. potassium carbonate) and 3-fluorobenzyl bromide., Heat the reaction mixture at an elevated temperature (e.g. 100-120°C) for a suitable period of time (e.g. 12-24 hours)., Cool the reaction mixture and isolate the product by filtration or extraction., Purify the product by recrystallization or chromatography.
Mécanisme D'action
The mechanism of action of 5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one is not yet fully understood. However, studies have suggested that this compound may work by inhibiting certain enzymes and pathways involved in inflammation and cancer development.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one has a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. This compound has also been shown to have antioxidant properties and may have potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one in lab experiments include its potential as a new drug candidate and its ability to target specific enzymes and pathways involved in disease development. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one. These include further studies on its mechanism of action, potential use as an anti-inflammatory and anti-cancer agent, and potential use in the treatment of neurodegenerative diseases. Other potential future directions include the development of new synthetic methods and the study of its effects on other biological pathways and systems.
Applications De Recherche Scientifique
5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one has been studied for its potential applications in scientific research, including its use in the development of new drugs and therapies. This compound has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases.
Propriétés
IUPAC Name |
5-ethyl-2-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-3-12-9(2)16-14(17-13(12)18)19-8-10-5-4-6-11(15)7-10/h4-7H,3,8H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGRDMQFKBQCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2851577.png)
![N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2851578.png)
![5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2851580.png)
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2851581.png)

![[1-(Aminomethyl)cyclopentyl]methanol hydrochloride](/img/structure/B2851584.png)
![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2851587.png)



![(4R)-3-[3-(2-Oxopyridin-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile](/img/structure/B2851595.png)

![N,N'-((3aR,4S,7R,7aS)-5-(2-hydroxypropan-2-yl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2851598.png)